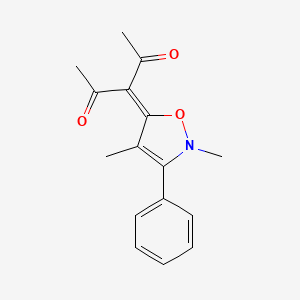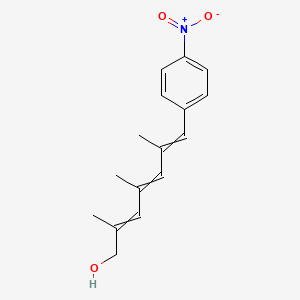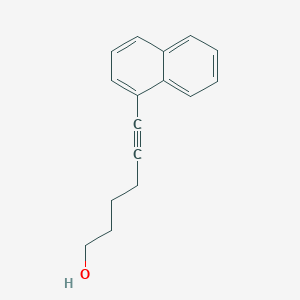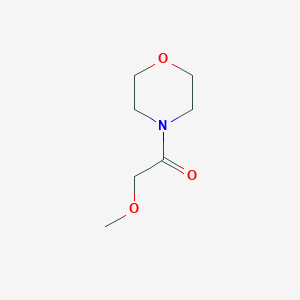![molecular formula C16H30N4O5Se B12611625 2-Amino-N-[4-(methylselanyl)butanoyl]-L-leucyl-L-glutamine CAS No. 918938-33-7](/img/structure/B12611625.png)
2-Amino-N-[4-(methylselanyl)butanoyl]-L-leucyl-L-glutamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N-[4-(methylselanyl)butanoyl]-L-leucyl-L-glutamine is a complex organic compound that contains seleniumThe presence of selenium, an essential trace element, adds to its significance as selenium-containing compounds are known for their antioxidant properties and potential health benefits .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-[4-(methylselanyl)butanoyl]-L-leucyl-L-glutamine typically involves multiple steps, starting with the preparation of the selenium-containing amino acid, 2-amino-4-(methylselanyl)butyric acid. This can be achieved through the reaction of selenomethionine with appropriate reagents under controlled conditions .
Industrial Production Methods
Optimization of reaction conditions, such as temperature, pH, and solvent choice, would be crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-N-[4-(methylselanyl)butanoyl]-L-leucyl-L-glutamine can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert selenoxide back to the selenide form.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Amino-N-[4-(methylselanyl)butanoyl]-L-leucyl-L-glutamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex selenium-containing compounds.
Biology: Studied for its role in cellular processes and potential as a dietary supplement due to its selenium content.
Medicine: Investigated for its antioxidant properties and potential therapeutic effects in conditions related to oxidative stress.
Mecanismo De Acción
The mechanism of action of 2-Amino-N-[4-(methylselanyl)butanoyl]-L-leucyl-L-glutamine involves its interaction with cellular components. The selenium atom can participate in redox reactions, helping to neutralize reactive oxygen species and protect cells from oxidative damage. This compound may also interact with specific proteins and enzymes, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Selenomethionine: A naturally occurring amino acid containing selenium, known for its antioxidant properties.
Selenocysteine: Another selenium-containing amino acid, often referred to as the 21st amino acid, with important roles in various enzymes.
Uniqueness
2-Amino-N-[4-(methylselanyl)butanoyl]-L-leucyl-L-glutamine is unique due to its specific structure, which combines selenium with leucine and glutamine residues.
Propiedades
Número CAS |
918938-33-7 |
|---|---|
Fórmula molecular |
C16H30N4O5Se |
Peso molecular |
437.4 g/mol |
Nombre IUPAC |
(2S)-5-amino-2-[[(2S)-2-amino-4-methyl-2-(4-methylselanylbutanoylamino)pentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H30N4O5Se/c1-10(2)9-16(18,20-13(22)5-4-8-26-3)15(25)19-11(14(23)24)6-7-12(17)21/h10-11H,4-9,18H2,1-3H3,(H2,17,21)(H,19,25)(H,20,22)(H,23,24)/t11-,16-/m0/s1 |
Clave InChI |
GFSGHGBLJNPKHI-ZBEGNZNMSA-N |
SMILES isomérico |
CC(C)C[C@](C(=O)N[C@@H](CCC(=O)N)C(=O)O)(N)NC(=O)CCC[Se]C |
SMILES canónico |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)O)(N)NC(=O)CCC[Se]C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2S)-Piperidin-2-yl]methyl butanoate](/img/structure/B12611553.png)


![1-Azabicyclo[3.2.2]nonane, 7-[3-(5-isoxazolyl)-2-propynyl]-](/img/structure/B12611574.png)

![N-[4-(Aminomethyl)cyclohexyl]-4-(pyridin-2-yl)-1,3-thiazol-2-amine](/img/structure/B12611588.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(4-bromophenyl)methanone](/img/structure/B12611594.png)
![tert-Butyl [(2R)-1-nitropentan-2-yl]carbamate](/img/structure/B12611596.png)
![Ethyl [3-(azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B12611601.png)
![Ethyl 2-methyl-3-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B12611603.png)
![9-(2-{4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenoxy}ethyl)-9H-carbazole](/img/structure/B12611618.png)
